molecular formula C16H12Cl2N2S B2626187 (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 142994-73-8

(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2626187
CAS No.: 142994-73-8
M. Wt: 335.25
InChI Key: ZVBGHRBWGMEPDJ-AWQFTUOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s IUPAC name, This compound , systematically describes its architecture:

  • Core structure : A benzo[b]thiophene system (a fused benzene and thiophene ring) with partial saturation at positions 4,5,6,7, forming a tetrahydro scaffold.
  • Substituents :
    • A carbonitrile (-CN) group at position 3, introducing electron-withdrawing character.
    • An (E)-configured imine group at position 2, derived from the condensation of a primary amine with 2,3-dichlorobenzaldehyde.

Molecular Formula : C₁₆H₁₁Cl₂N₂S
Molecular Weight : 337.23 g/mol
Structural Features :

  • The tetrahydro modification reduces ring aromaticity, enhancing conformational flexibility.
  • The dichlorobenzylidene moiety introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
Property Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₁Cl₂N₂S
Molecular Weight 337.23 g/mol
Key Functional Groups Carbonitrile, Imine, Thiophene

The (E)-stereochemistry of the imine bond is critical for molecular geometry, dictating spatial arrangements in crystal packing and binding interactions.

Historical Context in Heterocyclic Chemistry

Benzo[b]thiophene derivatives have evolved significantly since their initial synthesis in the early 20th century. Early work focused on fully aromatic systems, but partial saturation—as seen in tetrahydro derivatives—gained prominence for modulating electronic properties and bioavailability. The introduction of carbonitrile groups marked a pivotal shift, enabling participation in nucleophilic addition reactions and serving as precursors for agrochemicals and pharmaceuticals.

The integration of Schiff base functionalities (e.g., dichlorobenzylidene imines) emerged in the 1990s, driven by their versatility in coordination chemistry and biological activity. For example, the condensation of amines with aldehydes to form imines became a cornerstone strategy for introducing planar, conjugated systems into heterocycles. Recent advances, such as microwave-assisted synthesis (e.g., JETIR methods for thiophene derivatives), have streamlined the production of complex analogues like this compound, reducing reaction times and improving yields.

Position Within Benzo[b]thiophene Derivatives Taxonomy

Benzo[b]thiophene derivatives are classified by their saturation patterns and substituent profiles. The subject compound occupies a distinct niche:

Category Features Example Compounds
Fully Aromatic Unsaturated thiophene ring; halogen or alkyl substituents 2,3-Diiodobenzo[b]thiophene
Partially Saturated Tetrahydro or dihydro modifications; functionalized with polar groups 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile
Schiff Base Derivatives Imine-linked aromatic moieties; enhanced electronic conjugation (E)-2-((2,3-Dichlorobenzylidene)amino) derivatives

This compound’s combination of tetrahydro saturation, carbonitrile electron withdrawal, and a dichlorinated Schiff base places it at the intersection of synthetic flexibility and functional diversity. Its structural attributes enable applications in:

  • Coordination chemistry : The imine nitrogen and sulfur atom serve as potential binding sites for metal ions.
  • Pharmaceutical research : Analogues demonstrate kinase inhibition and antimicrobial activity in computational studies.

Properties

IUPAC Name

2-[(E)-(2,3-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-6-3-4-10(15(13)18)9-20-16-12(8-19)11-5-1-2-7-14(11)21-16/h3-4,6,9H,1-2,5,7H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGHRBWGMEPDJ-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of suitable catalysts under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydrobenzo[b]thiophene derivatives. In vitro evaluations indicate that these compounds exhibit significant antibacterial activity against various strains of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.54 μM to 19.92 μM .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies utilizing molecular docking simulations suggest that it may interact effectively with tubulin protein, which is crucial for cell division. This interaction indicates potential as a lead compound in developing anticancer agents targeting microtubule dynamics . In vitro antiproliferative assessments against cancer cell lines such as MCF7 and HepG2 have shown promising results .

Pharmacological Insights

The pharmacokinetic profiles of tetrahydrobenzo[b]thiophene derivatives suggest favorable drug-likeness characteristics. These include good absorption rates and metabolic stability which are essential for therapeutic efficacy . The structure-activity relationship (SAR) studies reveal that modifications on the benzothiophene core can enhance bioactivity and selectivity towards specific biological targets.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential therapeutic applications in:

  • Antibacterial Treatments : As an alternative or adjunct therapy for bacterial infections resistant to conventional antibiotics.
  • Cancer Therapy : As a candidate for developing new anticancer drugs targeting microtubule dynamics.
  • Analgesics : Preliminary findings suggest potential analgesic effects that warrant further exploration .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundFindings
Tetrahydrobenzothiophene DerivativesExhibited significant antibacterial activity with MIC values < 10 μM against multiple pathogens.
Molecular Docking StudyIdentified strong binding affinity to tubulin protein indicating potential as an anticancer agent.
Analgesic Activity EvaluationSome derivatives showed analgesic effects greater than standard drugs like metamizole.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison:

2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (2-Cl analog)

2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (4-Cl analog)

2-[(E)-(2-Thienylmethylene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (thienyl-substituted analog)

Table 1: Structural and Physical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound (2,3-diCl) 2,3-Cl₂ on benzylidene Not reported ~50-60* CN IR: ~2220 cm⁻¹; Aromatic H shifts due to Cl
2-Cl Analog 2-Cl on benzylidene Not reported ~60-70 ¹H NMR: δ 7.94 (s, =CH); ¹³C NMR: 116.8 (CN)
4-Cl Analog 4-Cl on benzylidene Not reported ~55-65 CN IR: ~2219 cm⁻¹; Distinct Cl-induced deshielding
Thienyl-Substituted Analog Thienyl instead of aryl Not reported ~55-65 CN IR: ~2220 cm⁻¹; Thiophene-specific δ 6.28 (CH)

*Estimated based on similar synthesis methods in .

Key Observations:

  • Spectral Shifts: The ¹H NMR aromatic signals in the target compound are expected to differ from mono-Cl analogs due to additive deshielding from adjacent Cl atoms. For example, the =CH proton in the 2-Cl analog appears at δ 7.94 , while the 2,3-diCl analog may exhibit further downfield shifts.
  • Melting Points: Data gaps exist for the target compound, but Cl substitution generally increases melting points due to improved crystallinity (e.g., reports 277–278°C for a phenyl-substituted analog) .

Crystallographic and Molecular Interactions

  • 4-Cl Analog (): Exhibits intermolecular hydrogen bonding between the CN group and adjacent NH, stabilizing the crystal lattice. The 2,3-diCl analog may show similar packing but with additional Cl···Cl interactions .
  • Data Gaps: No crystallographic data is reported for the target compound, but mono-Cl analogs suggest planar geometries for the benzylidene moiety .

Q & A

Q. What are the standard synthetic routes for (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?

The compound is typically synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2,3-dichlorobenzaldehyde. A common method involves refluxing the reactants in dimethylformamide (DMF) with ZnCl₂ as a catalyst, followed by purification via recrystallization (e.g., ethanol or methanol-water mixtures). Yields range from 56% to 78%, depending on reaction conditions .

Q. Which spectroscopic techniques are used to confirm the molecular structure?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic, cyclohexene protons) and carbon signals .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., triclinic system with space group P1) .

Q. What in vitro assays are employed to evaluate antiproliferative activity?

Cytotoxicity is assessed using MTT or similar assays against cancer cell lines (e.g., human liver HA22T, breast MCF-7). IC₅₀ values are calculated, and selectivity is compared to normal fibroblast cells (e.g., WI-38) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key factors include:

  • Catalyst selection : ZnCl₂ enhances Schiff base formation .
  • Solvent choice : Polar aprotic solvents (DMF, acetic acid) improve solubility .
  • Temperature control : Reflux (~100–120°C) accelerates imine formation .
  • Purification methods : Reverse-phase HPLC (MeCN:H₂O gradients) increases purity . Comparative studies show yields vary from 56% (acetic acid reflux) to 77% (DMF/ZnCl₂) .

Q. What computational methods elucidate the compound’s bioactivity?

  • DFT simulations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Identifies potential protein targets (e.g., kinases) by analyzing binding affinities. Substituents like electron-withdrawing groups (Cl, CN) enhance interactions with active sites .

Q. How does crystal packing influence stability and reactivity?

X-ray data (Triclinic P1, a = 8.338 Å, b = 8.688 Å) reveal intermolecular interactions:

  • Van der Waals forces : Stabilize the dichlorobenzylidene moiety.
  • Hydrogen bonding : N–H···S and C–H···Cl interactions contribute to lattice energy . These factors affect solubility and thermal stability (melting points: 205–280°C) .

Q. How do structural modifications impact biological activity?

  • Electron-withdrawing substituents (e.g., Cl, CN) enhance antiproliferative effects by increasing electrophilicity and target binding .
  • Acylated derivatives (e.g., compound 30 in ) show improved solubility and bioavailability compared to the parent compound .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies?

Discrepancies arise from:

  • Catalyst loading : Excess ZnCl₂ may promote side reactions.
  • Purification protocols : HPLC vs. recrystallization affects recovery rates .
  • Reaction time : Extended reflux (e.g., 12 hours vs. 3 hours) impacts completion .

Q. How can conflicting biological activity data be resolved?

Variability in IC₅₀ values across cell lines (e.g., HA22T vs. HEPG-2) may reflect differences in:

  • Cell membrane permeability : Influenced by lipophilicity (logP) .
  • Metabolic stability : Cytochrome P450 interactions vary by tissue type. Standardized assay conditions (e.g., incubation time, serum concentration) are critical for reproducibility .

Methodological Recommendations

  • Synthesis : Use ZnCl₂ in DMF under nitrogen for higher yields .
  • Characterization : Combine XRD with DFT-optimized structures to validate tautomeric forms .
  • Biological Testing : Include positive controls (e.g., doxorubicin) and measure apoptosis markers (caspase-3) to confirm mechanisms .

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